1-(Chloromethyl)cyclopropane-1-sulfonamide
Overview
Description
1-(Chloromethyl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C4H8ClNO2S. It is characterized by a cyclopropane ring substituted with a chloromethyl group and a sulfonamide group. This compound is of interest in various fields due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(Chloromethyl)cyclopropane-1-sulfonamide typically involves the reaction of cyclopropane derivatives with chloromethylating agents and sulfonamide precursors. One common method includes the chloromethylation of cyclopropane followed by sulfonamide formation under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
1-(Chloromethyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions in the presence of suitable reagents.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)cyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)cyclopropane-1-sulfonamide exerts its effects involves the interaction of its functional groups with molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the sulfonamide group can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
1-(Chloromethyl)cyclopropane-1-sulfonamide can be compared with other cyclopropane derivatives and sulfonamide compounds. Similar compounds include:
Cyclopropane-1-sulfonamide: Lacks the chloromethyl group, leading to different reactivity.
Chloromethylcyclopropane: Lacks the sulfonamide group, affecting its biological interactions.
Sulfonamide derivatives: Varying substituents on the sulfonamide group can lead to different chemical and biological properties.
The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a biologically active sulfonamide group, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(chloromethyl)cyclopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIZEKCVPSFSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265525 | |
Record name | Cyclopropanesulfonamide, 1-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089257-44-1 | |
Record name | Cyclopropanesulfonamide, 1-(chloromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089257-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanesulfonamide, 1-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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